1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone is a complex organic compound that features a furan ring, a pyridine ring, and a piperazine ring
Preparation Methods
The synthesis of 1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance. The process involves the use of boron reagents and palladium catalysts to couple aryl halides with boronic acids or esters .
Chemical Reactions Analysis
1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan and pyridine rings, using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to the presence of the furan ring, which is known for its therapeutic properties.
Biology: The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Industry: It can be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The furan ring can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The pyridine and piperazine rings can enhance the compound’s binding affinity to various receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds include other furan derivatives and pyridine-containing molecules. For example:
2-furoic acid: A simpler furan derivative with antibacterial properties.
Pyridine derivatives: Compounds like nicotinamide, which also feature the pyridine ring and have various biological activities.
1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone stands out due to its unique combination of furan, pyridine, and piperazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[3-[[[4-(furan-2-yl)phenyl]methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-18(28)26-11-13-27(14-12-26)23-21(4-2-10-25-23)17-24-16-19-6-8-20(9-7-19)22-5-3-15-29-22/h2-10,15,24H,11-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPLXPJSXJHYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNCC3=CC=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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